Isoquinolin-3-ylmethanol
Overview
Description
Isoquinolin-3-ylmethanol is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-3-carboxaldehyde using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up for large-scale production. The reaction conditions usually include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinolin-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to isoquinolin-3-ylmethane using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinolin-3-carboxylic acid.
Reduction: Isoquinolin-3-ylmethane.
Substitution: Isoquinolin-3-yl derivatives with different functional groups.
Scientific Research Applications
Isoquinolin-3-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoquinolin-3-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- Isoquinoline
- Isoquinolin-3-carboxaldehyde
- Isoquinolin-3-ylmethane
Comparison: Isoquinolin-3-ylmethanol is unique due to its hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, isoquinoline lacks the hydroxyl group, making it less reactive in certain chemical reactions. Isoquinolin-3-carboxaldehyde, on the other hand, has an aldehyde group, which makes it more prone to oxidation .
Properties
IUPAC Name |
isoquinolin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGQQHGOFWZGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512115 | |
Record name | (Isoquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76884-34-9 | |
Record name | 3-Isoquinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76884-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Isoquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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